Cas no 2138567-62-9 (2-(Piperidin-1-yl)quinazoline-8-carboxylic acid)

2-(Piperidin-1-yl)quinazoline-8-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2138567-62-9
- 2-(piperidin-1-yl)quinazoline-8-carboxylic acid
- EN300-1162313
- 2-(Piperidin-1-yl)quinazoline-8-carboxylic acid
-
- インチ: 1S/C14H15N3O2/c18-13(19)11-6-4-5-10-9-15-14(16-12(10)11)17-7-2-1-3-8-17/h4-6,9H,1-3,7-8H2,(H,18,19)
- InChIKey: KMXZTDGHHIDZQF-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CC2C=NC(=NC=21)N1CCCCC1)=O
計算された属性
- 精确分子量: 257.116426730g/mol
- 同位素质量: 257.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 331
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.3Ų
- XLogP3: 2.4
2-(Piperidin-1-yl)quinazoline-8-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162313-0.25g |
2-(piperidin-1-yl)quinazoline-8-carboxylic acid |
2138567-62-9 | 0.25g |
$1012.0 | 2023-05-23 | ||
Enamine | EN300-1162313-10.0g |
2-(piperidin-1-yl)quinazoline-8-carboxylic acid |
2138567-62-9 | 10g |
$4729.0 | 2023-05-23 | ||
Enamine | EN300-1162313-0.05g |
2-(piperidin-1-yl)quinazoline-8-carboxylic acid |
2138567-62-9 | 0.05g |
$924.0 | 2023-05-23 | ||
Enamine | EN300-1162313-2.5g |
2-(piperidin-1-yl)quinazoline-8-carboxylic acid |
2138567-62-9 | 2.5g |
$2155.0 | 2023-05-23 | ||
Enamine | EN300-1162313-5.0g |
2-(piperidin-1-yl)quinazoline-8-carboxylic acid |
2138567-62-9 | 5g |
$3189.0 | 2023-05-23 | ||
Enamine | EN300-1162313-1.0g |
2-(piperidin-1-yl)quinazoline-8-carboxylic acid |
2138567-62-9 | 1g |
$1100.0 | 2023-05-23 | ||
Enamine | EN300-1162313-0.1g |
2-(piperidin-1-yl)quinazoline-8-carboxylic acid |
2138567-62-9 | 0.1g |
$968.0 | 2023-05-23 | ||
Enamine | EN300-1162313-0.5g |
2-(piperidin-1-yl)quinazoline-8-carboxylic acid |
2138567-62-9 | 0.5g |
$1056.0 | 2023-05-23 |
2-(Piperidin-1-yl)quinazoline-8-carboxylic acid 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
2-(Piperidin-1-yl)quinazoline-8-carboxylic acidに関する追加情報
Recent Advances in the Study of 2-(Piperidin-1-yl)quinazoline-8-carboxylic acid (CAS: 2138567-62-9)
The compound 2-(Piperidin-1-yl)quinazoline-8-carboxylic acid (CAS: 2138567-62-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This quinazoline derivative has been identified as a key scaffold in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.
One of the most notable findings in recent research is the compound's potential as an inhibitor of protein-protein interactions (PPIs) involved in cancer cell proliferation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-(Piperidin-1-yl)quinazoline-8-carboxylic acid effectively disrupts the interaction between the oncogenic protein MDM2 and the tumor suppressor p53, leading to the reactivation of p53-mediated apoptosis in cancer cells. The study utilized X-ray crystallography to reveal the precise binding mode of the compound within the MDM2 binding pocket, providing a structural basis for further optimization.
In addition to its anticancer properties, recent investigations have explored the antimicrobial potential of this compound. A 2024 study in ACS Infectious Diseases reported that 2-(Piperidin-1-yl)quinazoline-8-carboxylic acid exhibits potent activity against drug-resistant strains of Mycobacterium tuberculosis. The compound was shown to inhibit the enzyme DprE1, which is essential for bacterial cell wall biosynthesis. This finding positions the compound as a promising lead for the development of new antitubercular agents, particularly in the face of rising multidrug-resistant tuberculosis cases worldwide.
The synthetic accessibility of 2-(Piperidin-1-yl)quinazoline-8-carboxylic acid has also been a focus of recent research. A novel, high-yield synthetic route was reported in Organic Process Research & Development in early 2024, featuring a one-pot cyclization and functionalization strategy that significantly reduces production costs and improves scalability. This advancement is particularly important for facilitating future preclinical and clinical studies of the compound and its derivatives.
Pharmacokinetic studies published in the European Journal of Pharmaceutical Sciences (2023) have provided valuable insights into the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. While the compound demonstrates good oral bioavailability in rodent models, researchers have identified certain metabolic liabilities that are currently being addressed through structural modification strategies. These findings are guiding the design of next-generation analogs with improved metabolic stability and tissue distribution.
Looking forward, the versatility of the 2-(Piperidin-1-yl)quinazoline-8-carboxylic acid scaffold suggests broad potential for therapeutic development. Current research efforts are exploring its application in neurodegenerative diseases, with preliminary data indicating neuroprotective effects in models of Alzheimer's disease. As the understanding of this compound's biological activities continues to expand, it is expected to play an increasingly important role in drug discovery pipelines across multiple therapeutic areas.
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